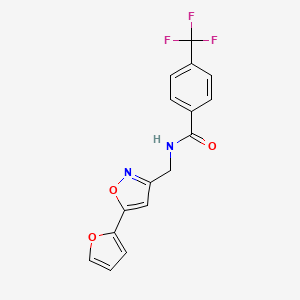

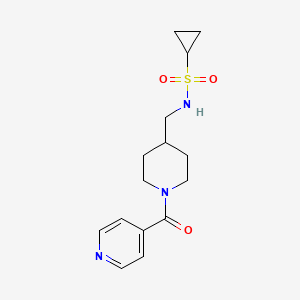

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

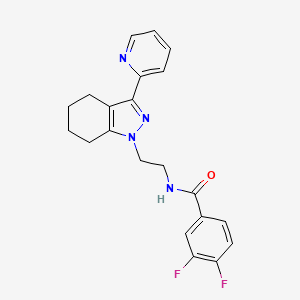

The compound “N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a similar structure, with additional functional groups attached.科学的研究の応用

Synthetic Methodologies

- Cyclopropane Annulation: The use of cyclopropane derivatives in synthetic chemistry has been explored, demonstrating their utility in creating structurally complex molecules. For instance, Lewis acid-catalyzed annulation reactions involving donor-acceptor cyclopropanes produce cyclopentene sulfonamides, highlighting the versatility of cyclopropane derivatives in constructing cyclic structures with high diastereoselectivity (Mackay et al., 2014).

- Drug Metabolism Studies: Research into the metabolism of biaryl-bis-sulfonamide compounds has been facilitated by microbial-based biocatalytic systems. These systems enable the production of mammalian metabolites in sufficient quantities for structural characterization, illustrating the role of cyclopropane sulfonamides in understanding drug metabolism (Zmijewski et al., 2006).

Catalytic Applications

- Enantioselective Synthesis: The development of catalytic systems utilizing sulfonamide derivatives for enantioselective cyclopropanations underlines the potential of these compounds in asymmetric synthesis. This is evidenced by research on rhodium(II) N-(arylsulfonyl)prolinate catalyzed reactions, providing a pathway to synthesize functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies et al., 1996).

- Cyclic Ketone Synthesis: The utility of sulfonamides extends to the synthesis of cyclic ketones, a fundamental component in various synthetic targets. Techniques involving the cyclization of dihaloalkanes with methyl methylthiomethyl sulfoxide showcase the applicability of sulfonamide-containing compounds in generating cycloalkanones, a crucial class of synthetic intermediates (Ogura et al., 1984).

Drug Design and Pharmacology

- Selective Inhibition of Carbonic Anhydrase Isozymes: The design of membrane-impermeant low molecular weight sulfonamides has shown selectivity in inhibiting membrane-bound carbonic anhydrase isozymes over cytosolic ones. This specificity is crucial for reducing side effects in clinical settings, demonstrating the potential of sulfonamide derivatives in the development of more selective therapeutic agents (Scozzafava et al., 2000).

特性

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSRXEMZBSGBSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)